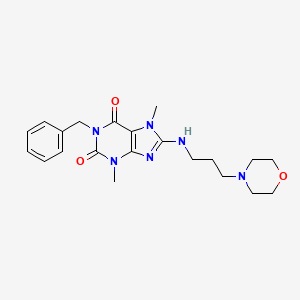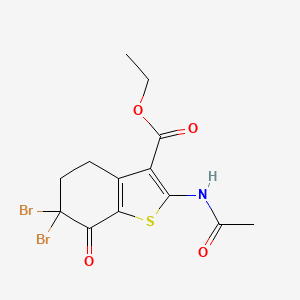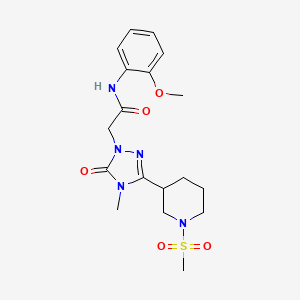![molecular formula C16H15ClN2 B2654591 1-[(2-Chlorophenyl)methyl]-2-ethylbenzimidazole CAS No. 612046-65-8](/img/structure/B2654591.png)
1-[(2-Chlorophenyl)methyl]-2-ethylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol” is a compound that has been found in most ketamine samples analyzed since March 2019 . It is also known as “Ketamine Impurity A” or "Ketamine Related Compound A" . It is not considered harmful, just a waste of mass and chemical .
Molecular Structure Analysis
The molecular structure of “1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol” is represented by the empirical formula C13H16ClNO . The molecular weight is 237.73 .
科学的研究の応用
Agricultural Applications
A study by Campos et al. (2015) highlights the use of similar benzimidazole derivatives in agriculture, specifically for the sustained release of fungicides like Carbendazim and Tebuconazole. These compounds are encapsulated in solid lipid nanoparticles and polymeric nanocapsules, providing benefits like improved release profiles, reduced environmental toxicity, and enhanced efficiency in controlling fungal diseases in plants (Campos et al., 2015).
Antimicrobial Activity
Research by Qingling et al. (2009) demonstrates the synthesis of a similar compound, 1-(pyridine-3-methyl) 2-ethylbenzimidazole, and its effectiveness against various bacteria and fungi. The compound exhibited high antifungal activity against pathogens like Rhizoctonia solani and Pyricularia oryzae, although it showed limited antibacterial activity against Escherichia coli and Staphylococcus aureus (Ni Qingling et al., 2009).
Material Science Applications
In material science, Horiuchi et al. (2012) explored the use of benzimidazoles in developing ferroelectric and antiferroelectric materials. They found that chains of benzimidazole molecules can be electrically switchable in the crystalline state through proton tautomerization, offering applications in ferroelectric devices (Horiuchi et al., 2012).
Environmental Chemistry
A study by Haman et al. (2015) discusses parabens, which are structurally related to benzimidazoles, and their occurrence in aquatic environments. They are used as preservatives and may have weak endocrine-disrupting effects. The study highlights the presence of such compounds in water bodies, their fate, and behavior in the environment (Haman et al., 2015).
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c1-2-16-18-14-9-5-6-10-15(14)19(16)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGKHZCUIIUDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2654512.png)


![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)
![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2654524.png)

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide](/img/structure/B2654529.png)
![2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2654530.png)
